N-benzyl-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-N'-(4-methylphenyl)ethanediamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the following structure:
- Chemical Formula : C16H20N2
- Molecular Weight : 256.35 g/mol
The compound features a benzyl group and a 4-methylphenyl moiety connected via an ethanediamide framework, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Cytotoxic Effects : Research has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby altering their activity and affecting cellular functions.
- Receptor Modulation : It is hypothesized that this compound can bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Anti-inflammatory | Reduces cytokine production in vitro | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving modulation of the NF-kB pathway.
- Cytotoxicity in Cancer Models : this compound was tested on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects and warranting further investigation into its anticancer mechanisms.
Properties
IUPAC Name |
N-benzyl-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXNROKSSRFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.